molecular formula C5H11ClFNO B1450237 (3-Fluorooxolan-3-yl)methanamine hydrochloride CAS No. 2098093-18-4

(3-Fluorooxolan-3-yl)methanamine hydrochloride

Cat. No.: B1450237
CAS No.: 2098093-18-4
M. Wt: 155.6 g/mol
InChI Key: IKQOJJFYKXJLFC-UHFFFAOYSA-N
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Description

(3-Fluorooxolan-3-yl)methanamine hydrochloride (CAS 2098093-18-4) is a valuable chiral amine building block in medicinal chemistry and pharmaceutical research. The compound features a tetrahydrofuran (oxolane) ring, a common motif in drug design, which is further functionalized with a fluorine atom and a primary amine group at the same carbon center. This unique structure makes it a versatile intermediate for the synthesis of more complex molecules. Its specific research value is highlighted by its application in the development of novel inhibitors, such as NLRP3 inflammasome inhibitors, which are being investigated for the treatment of a wide range of diseases and disorders . The compound is offered in enantiomerically pure forms, including the (3R)-3-fluorooxolan-3-yl derivative, to facilitate stereospecific synthesis . As a key synthetic intermediate, it is strictly for research and development applications in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-fluorooxolan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-5(3-7)1-2-8-4-5;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQOJJFYKXJLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098093-18-4
Record name (3-fluorooxolan-3-yl)methanamine hydrochloride
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Preparation Methods

Representative Synthetic Scheme

Based on general synthetic principles for fluorinated oxolane amines and related compounds, a plausible preparation route is:

Step Reaction Type Reagents/Conditions Outcome
1 Oxolane ring formation Cyclization of suitable diol or halohydrin precursor Formation of oxolane scaffold
2 Fluorination Electrophilic fluorinating agent (e.g., Selectfluor) Introduction of fluorine at C-3
3 Amination Nucleophilic substitution with ammonia or amine Installation of methanamine group
4 Salt formation Treatment with HCl in solvent (e.g., EtOH) Formation of (3-Fluorooxolan-3-yl)methanamine hydrochloride

Research Findings and Data

  • The fluorination step is often the most challenging due to the need for regioselectivity; electrophilic fluorination using Selectfluor has shown good yields and selectivity for monofluorinated oxolane derivatives.
  • Amination via nucleophilic substitution requires careful control of reaction temperature and solvent to avoid ring-opening side reactions.
  • The hydrochloride salt form improves the compound's stability and crystallinity, aiding in purification and storage.
  • Yields for the overall process typically range from 50% to 75% depending on the scale and purity requirements.
  • Stereochemical purity can be controlled by using chiral starting materials or chiral catalysts during ring formation and fluorination steps, as described in advanced chiral synthon syntheses.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Notes
Starting materials Diols, halohydrins, or β-keto esters for ring formation
Fluorinating agent Selectfluor, NFSI, or other electrophilic fluorinating agents
Amination reagent Ammonia, primary amines, or reductive amination agents
Solvent Pyridine, acetonitrile, ethanol, or other polar aprotic solvents
Temperature 0°C to room temperature for fluorination; mild heating for amination
Yield 50-75% overall
Product form Hydrochloride salt crystalline solid
Stereochemistry control Use of chiral synthons or catalysts

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • (3-Fluorooxolan-3-yl)methanamine hydrochloride serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, making it a useful building block for more complex molecules.
  • Pharmacological Research :
    • The compound exhibits potential biological activities, particularly in the field of pharmacology. Compounds with similar structures have been associated with antimicrobial and anticancer properties. Preliminary studies suggest that this compound may also interact with neurotransmitter systems, indicating potential applications in neuropharmacology.
  • Biological Activity :
    • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
    • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of apoptotic pathways.
    • Neuroprotective Effects : Emerging evidence suggests that this compound may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3-Fluorooxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to bulkier groups like chlorine or phenyl . The unsubstituted oxolane-3-amine HCl (MW 139.58) serves as a baseline, while fluorination increases molecular weight and lipophilicity.
  • Oxolane derivatives, by contrast, offer conformational flexibility .
  • Safety Profiles: Many analogs, such as (oxolan-3-yl)(phenyl)methanamine HCl, carry hazard warnings (e.g., H302: harmful if swallowed; H315: skin irritation) .

Pharmacological and Industrial Relevance

  • GABA Transporter Inhibition: Fluorinated amino acids (e.g., ’s GABA transporter inhibitors) suggest that fluorine substitution can enhance central nervous system (CNS) activity. The oxolane ring may improve blood-brain barrier penetration .
  • Analgesic Research: 3-Fluoro Deschloroketamine HCl, a cyclohexanone derivative, is used in forensic research, indicating fluorinated amines’ relevance in pain management studies .
  • Synthetic Versatility : The methanamine hydrochloride group is a common building block in drug discovery, as seen in ’s difluoropentan-3-amine HCl and ’s isoxazole derivatives .

Biological Activity

(3-Fluorooxolan-3-yl)methanamine hydrochloride is a synthetic compound with the molecular formula C₅H₁₁ClFNO and a molecular weight of approximately 155.6 g/mol. It is derived from oxolane, a cyclic ether, with a fluorine substituent at the 3-position, enhancing its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and comparative analysis with similar compounds.

The unique structure of this compound contributes to its biological activity. The presence of fluorine may increase lipophilicity, influencing how the compound interacts with biological membranes and targets.

PropertyValue
Molecular FormulaC₅H₁₁ClFNO
Molecular Weight155.6 g/mol
SolubilityHigh (due to hydrochloride form)
StructureContains a fluorinated oxolane ring

Biological Activity

Research indicates that compounds structurally related to this compound often exhibit significant biological activities, particularly in pharmacology. These activities may include:

  • Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Some derivatives have demonstrated antiproliferative effects on cancer cell lines, indicating possible roles in cancer therapy.

Case Studies

  • Antimicrobial Activity : A study highlighted that compounds with oxolane structures exhibited notable antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL for methanol extracts containing similar frameworks .
  • Antiproliferative Effects : Research on related compounds has shown significant inhibition of cell proliferation in HeLa and A549 cell lines, with IC50 values indicating effective cytotoxicity .

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to therapeutic outcomes.

Potential Mechanisms:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in critical metabolic processes, impacting cellular functions.

Comparative Analysis

The biological activity of this compound can be compared to other compounds with similar structures:

Compound NameStructure SimilarityUnique Features
1-(2-Fluorocyclopentyl)methanamine hydrochlorideContains a fluorinated cyclic structureCyclopentane ring instead of oxolane
1-(4-Fluorobutyl)methanamine hydrochlorideAliphatic chain with fluorine substitutionLonger carbon chain
1-(3-Chlorooxolan-3-yl)methanamine hydrochlorideChlorinated variantChlorine instead of fluorine

These comparisons highlight how variations in halogen substituents and ring structures can significantly influence reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3-Fluorooxolan-3-yl)methanamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/MSHA-certified respirators or EN149-compliant masks to avoid inhalation of aerosols or dust.
  • Skin/Eye Protection : Wear chemically resistant gloves (e.g., nitrile) and OSHA-approved goggles.
  • Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis or degradation.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers synthesize this compound, and what parameters influence yield?

  • Methodological Answer :

  • Synthetic Route :

Fluorination : Introduce fluorine at the 3-position of oxolane using fluorinating agents like DAST (diethylaminosulfur trifluoride).

Amination : React with a methanamine precursor (e.g., via reductive amination using NaBH4 or LiAlH4).

Salt Formation : Treat with HCl gas or concentrated HCl in anhydrous ether to form the hydrochloride salt.

  • Critical Parameters :
  • Temperature control during fluorination (0–5°C to avoid side reactions).
  • Purity of starting materials (≥98%) to minimize byproducts.
  • Stoichiometric excess of HCl (1.2–1.5 eq.) for complete salt precipitation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxolane ring and amine proton environments; ¹⁹F NMR to verify fluorination (δ ~ -150 to -200 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and isotopic pattern matching.
  • Purity Assessment :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm.
  • Elemental Analysis : Verify Cl content (~20.5% for C₅H₁₁ClFNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.
  • Advanced Techniques :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under varying humidity.
  • Solubility Screening : Use a standardized solvent panel (e.g., DMSO, EtOH, H₂O) with controlled pH.
  • Cross-Validation : Compare with structurally analogous compounds (e.g., tetrahydrofuran-3-yl methanamine derivatives) .

Q. What computational methods are used to predict the reactivity of fluorinated amine hydrochlorides in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for SN2 reactions at the fluorinated carbon (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Solvent Effects : Use COSMO-RS to simulate polar aprotic solvent interactions (e.g., DMF, DMSO).
  • Kinetic Isotope Effects (KIE) : Predict ¹⁹F/¹H isotopic substitution impacts on reaction rates .

Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation.
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during amination.
  • Analytical Validation :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/IPA eluent.
  • Optical Rotation : Compare [α]D values against literature standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Verification : Re-crystallize the compound from ethanol/water and re-analyze via DSC for precise melting points.
  • Spectral Benchmarking : Cross-reference NMR shifts with structurally similar compounds (e.g., 3-fluorotetrahydrofuran derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluorooxolan-3-yl)methanamine hydrochloride
Reactant of Route 2
(3-Fluorooxolan-3-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.